molecular formula C4H7N3O3 B561943 Ammonium 5-(carbamoyl)isoxazol-3-olate CAS No. 81965-22-2

Ammonium 5-(carbamoyl)isoxazol-3-olate

Cat. No. B561943
CAS RN: 81965-22-2
M. Wt: 145.118
InChI Key: DCADWYYAJNIWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium 5-(carbamoyl)isoxazol-3-olate is a biochemical compound used for proteomics research . It has a molecular weight of 145.12 and a molecular formula of C4H7N3O3•xNH3 .


Molecular Structure Analysis

The molecular structure of Ammonium 5-(carbamoyl)isoxazol-3-olate is represented by the formula C4H7N3O3•xNH3 . This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ammonium 5-(carbamoyl)isoxazol-3-olate, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Proteomics Research

Ammonium 5-(carbamoyl)isoxazol-3-olate is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, aiding in the identification of protein-protein interactions and post-translational modifications .

Medicinal Chemistry

This compound is part of the isoxazole class, which is significant in medicinal chemistry. Isoxazoles, including Ammonium 5-(carbamoyl)isoxazol-3-olate, are studied for their biological activities , such as antimicrobial, antiviral, antitumor, anti-inflammatory, and immunomodulating properties .

Synthesis of Biologically Active Compounds

Due to the presence of a labile N–O bond, Ammonium 5-(carbamoyl)isoxazol-3-olate can be transformed into various 1,3-bifunctional derivatives of carbonyl compounds. These derivatives are valuable for synthesizing new biologically active molecules .

Development of Anticonvulsant Drugs

Research into isoxazole compounds has shown potential in developing anticonvulsant drugs . The structural features of Ammonium 5-(carbamoyl)isoxazol-3-olate may contribute to the creation of new medications for treating epilepsy .

Anti-inflammatory Applications

Isoxazole derivatives are known for their anti-inflammatory effects. Ammonium 5-(carbamoyl)isoxazol-3-olate could be used to synthesize compounds with potential use in treating inflammatory diseases .

Antidiabetic Drug Research

The isoxazole ring is a common feature in many antidiabetic drugs. Ammonium 5-(carbamoyl)isoxazol-3-olate may play a role in the synthesis of new drugs aimed at managing diabetes .

Antimicrobial Agent Development

The antimicrobial properties of isoxazoles make them candidates for developing new antimicrobial agents. Ammonium 5-(carbamoyl)isoxazol-3-olate could be a starting point for creating compounds to combat bacterial infections .

Cancer Research

Isoxazole derivatives, including Ammonium 5-(carbamoyl)isoxazol-3-olate, are explored for their antitumor properties . They may lead to the discovery of novel chemotherapeutic agents that target specific cancer cells .

properties

IUPAC Name

azanium;3-oxo-1,2-oxazole-5-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.H3N/c5-4(8)2-1-3(7)6-9-2;/h1H,(H2,5,8)(H,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCADWYYAJNIWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(=N)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675611
Record name Ammonium 5-carbamoyl-1,2-oxazol-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium 5-(carbamoyl)isoxazol-3-olate

CAS RN

81965-22-2
Record name Ammonium 5-carbamoyl-1,2-oxazol-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.